Maximin-H16
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
ILGPVLSLVGNALGGLIKKI |
Origin of Product |
United States |
Discovery and Biological Origins of Maximin H16
In Vitro Antimicrobial Activity of Maximin-H16
To illustrate the typical antimicrobial efficacy of maximin peptides, the following table presents hypothetical MIC values for this compound against common pathogens, based on data for related peptides.
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 16 |
| Escherichia coli | ATCC 25922 | 32 |
| Candida albicans | ATCC 90028 | 64 |
Note: These values are illustrative and based on the known activity of the maximin peptide family. Specific MIC values for this compound require further experimental validation.
Mechanism of Action: Disruption of Microbial Cell Membranes
The primary mechanism of action for most amphibian antimicrobial peptides, including those in the maximin family, is the disruption of the microbial cell membrane. These peptides are typically cationic and amphipathic, meaning they possess both positively charged and hydrophobic regions. This structure allows them to selectively interact with the negatively charged components of microbial membranes, such as phospholipids (B1166683) and teichoic acids.
The proposed mechanism involves the following steps:
Electrostatic Attraction: The positively charged residues of this compound are attracted to the negatively charged microbial membrane.
Membrane Insertion: The hydrophobic regions of the peptide then insert into the lipid bilayer of the cell membrane.
Pore Formation: Following insertion, the peptides aggregate and form pores or channels in the membrane. This can occur through various models, such as the "barrel-stave," "toroidal pore," or "carpet" model.
This disruption of the membrane integrity leads to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death. This rapid, physical mechanism of killing is thought to be a key reason why the development of resistance to antimicrobial peptides by microorganisms is relatively slow compared to conventional antibiotics.
Advanced Structural Characterization and Conformational Dynamics of Maximin H16
High-Resolution Structural Elucidation Techniques for Maximin-H16 (e.g., NMR, X-ray Crystallography)
High-resolution techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for determining the atomic-level structure of peptides. For membrane-active peptides like this compound, which are often unstructured in aqueous solution and adopt their functional conformation upon interacting with membranes, solution NMR in membrane-mimicking environments is particularly insightful.
While a specific high-resolution structure for this compound is not publicly available, extensive studies on its close homolog, Maximin 4, provide a robust model for its structural characteristics. These studies reveal that in a simple aqueous buffer, the peptide lacks a well-defined, ordered structure, existing predominantly as a random coil. researchgate.net This conformational flexibility is a common trait among many linear AMPs. beilstein-journals.org
To investigate the structure in a state that mimics a biological membrane, researchers employ environments such as sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE). researchgate.net In these membrane-mimicking environments, the peptide undergoes a significant conformational change.
NMR studies on maximin peptides in membrane-mimetic environments, such as SDS micelles, reveal the adoption of distinct secondary and tertiary structures. For instance, the structure of Maximin 4, a close homolog, was determined by ¹H solution NMR spectroscopy and found to adopt a helix-break-helix conformation. rcsb.org The peptide chain forms an α-helical structure that is interrupted by a flexible kink region. researchgate.netrcsb.org This structural motif is crucial for its biological activity.
The resulting α-helix is amphipathic, meaning it has a distinct separation of hydrophobic and hydrophilic (or charged) amino acid residues along its surface. researchgate.net This amphipathicity is a hallmark of many membrane-active peptides, allowing the hydrophobic face to insert into the lipid core of the membrane while the hydrophilic face can interact with the lipid headgroups or the aqueous environment.
Table 1: Representative Structural Data for Maximin Peptides from NMR Studies
| Peptide | Environment | Secondary Structure | Key Structural Features | PDB ID |
|---|---|---|---|---|
| Maximin 4 | SDS Micelles | α-helix-break-α-helix | Disordered N-terminus, kink stabilized by specific interactions. rcsb.org | 2MHW |
| Maximin 3 | 50% TFE/Water | α-helix | Helical structure from G1 to A22, followed by a coil C-terminal tail. researchgate.net | N/A |
| Maximin 1 | 50% TFE/Water | α-helix | Amphipathic helix from Ile2 to Ala26. researchgate.net | N/A |
The ability of this compound to change its conformation in response to different environments is known as conformational plasticity. This dynamic nature is essential for its function. In an aqueous environment, the peptide is largely disordered, which minimizes non-specific interactions and aggregation. Upon encountering a bacterial membrane, it transitions into its active, helical conformation. researchgate.netbeilstein-journals.org
Molecular dynamics (MD) simulations provide a computational method to visualize and understand these dynamics at an atomic level. aip.org Simulations of maximin peptides with model membranes, such as those composed of dodecylphosphocholine (B1670865) (DPC) or SDS, show that the peptide preferentially aligns itself parallel to the surface of the membrane mimic. researchgate.net This orientation allows it to establish numerous hydrophobic and electrostatic interactions, which stabilize its structure and its association with the membrane. researchgate.netresearchgate.net The flexibility observed in certain regions, such as around glycine (B1666218) residues, may also play a role in its biological specificity and activity. researchgate.net
Advanced Mass Spectrometry for this compound Characterization
Following the chemical synthesis of a peptide like this compound, it is crucial to verify its identity and purity. Advanced mass spectrometry (MS) is the definitive technique for this purpose. rsc.org
Solid-phase peptide synthesis, the standard method for producing such peptides, can sometimes result in incomplete reactions or side products. uni.edu Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are used to determine the precise molecular weight of the synthesized product. rsc.orgresearchgate.net The sample is ionized and its mass-to-charge ratio (m/z) is measured. The observed molecular weight must match the theoretically calculated molecular weight of the target peptide sequence. Any significant deviation or the presence of additional peaks would indicate impurities or failed synthesis, which can then be addressed during the purification process, typically by High-Performance Liquid Chromatography (HPLC). rsc.orgresearchgate.net
Molecular Mechanisms of Action of Maximin H16
Mechanisms of Maximin-H16 Interaction with Biological Membranes
The bactericidal activity of this compound is predominantly initiated by its direct interaction with the microbial plasma membrane. This interaction leads to a loss of membrane integrity, ultimately causing cell death. The precise mechanism involves a multi-step process guided by the peptide's structural properties and the composition of the target membrane.
Peptide-Lipid Interactions and Membrane Perturbation Models
The interaction between this compound and biological membranes is initiated by electrostatic forces. As a cationic peptide, it is electrostatically attracted to the anionic surfaces characteristic of bacterial membranes, which are rich in negatively charged phospholipids (B1166683). openaccessjournals.com This initial contact is followed by hydrophobic interactions, where the nonpolar residues of the peptide insert into the lipid core of the membrane. uni-halle.de This process disrupts the normal packing of the lipid acyl chains and perturbs the bilayer structure. nih.gov
Several models describe the membrane perturbation by AMPs, and the action of this compound can be understood in this context:
Carpet Model: In this model, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. openaccessjournals.com Once a threshold concentration is reached, the peptides induce membrane disruption in a detergent-like manner, leading to the formation of micelles and the eventual disintegration of the membrane. openaccessjournals.com
Barrel-Stave Model: Here, the peptides insert perpendicularly into the membrane, aggregating to form a barrel-like pore. The hydrophobic surfaces of the peptides face the lipid acyl chains, while the hydrophilic surfaces line the aqueous channel.
Toroidal Pore Model: This model involves the peptides inserting into the membrane and inducing the lipid monolayers to bend continuously from the outer to the inner leaflet, forming a pore lined by both the peptides and the lipid head groups. uq.edu.au
Studies on related maximins, such as Maximin 3, suggest a mechanism involving peptide incorporation into the liposomal structure and insertion into the membrane, altering the packing of both the hydrophilic head groups and hydrophobic acyl chains. nih.gov This is consistent with models where the adsorption of peptides onto the membrane interface exerts a lateral pressure, which can be sufficient to overcome the energy barrier for peptide insertion and subsequent pore formation. nih.govku.dk
Role of Amphipathicity in this compound Membrane Activity
A crucial structural characteristic of this compound and other α-helical AMPs is amphipathicity—the spatial separation of hydrophobic and hydrophilic residues. uq.edu.auresearchgate.net When the peptide adopts an α-helical conformation upon contacting a membrane, it arranges its amino acids to create a nonpolar face and a polar, cationic face.
This amphipathic profile is fundamental to its membrane activity:
The cationic face , rich in residues like lysine, mediates the initial electrostatic attraction to the negatively charged bacterial membrane.
The hydrophobic face drives the insertion of the peptide into the nonpolar core of the lipid bilayer.
This dual character stabilizes the peptide's bound state on and within the membrane, facilitating the disruption of the lipid packing. plos.org An enhanced amphipathic profile has been shown to significantly increase the antimicrobial activity of peptides by improving membrane binding and promoting the formation of ordered, aggregated structures within the bilayer. researchgate.netplos.org The adoption of a stable α-helical structure in a membrane-like environment is considered a key prerequisite for the activity of peptides like this compound against bacteria. researchgate.net
| Structural Feature | Amino Acid Sequence | Predicted Secondary Structure | Key Property | Functional Role |
|---|---|---|---|---|
| This compound | ILGPVLSLVGNALGGLIKKI-NH2 | α-helical in membrane environment | Cationic, Amphipathic | Mediates electrostatic attraction and hydrophobic insertion into microbial membranes. |
Formation of Transmembrane Pores or Surface Adsorption by this compound
The ultimate disruptive action of this compound on the membrane can manifest as either the formation of discrete transmembrane pores or a more generalized surface-level disruption (adsorption). The prevailing mechanism is often dependent on peptide concentration, lipid composition, and experimental conditions.
Surface Adsorption: At lower concentrations, this compound may adsorb onto the membrane surface, binding to the lipid headgroups. This initial binding can itself be disruptive, altering membrane fluidity and weakening its structure, a mechanism sometimes preceding pore formation as described in the "carpet" model. openaccessjournals.comku.dk
Pore Formation: At higher local concentrations, the adsorbed peptides can aggregate and insert into the membrane to form pores, as described by the barrel-stave or toroidal models. uq.edu.aunih.gov This pore formation creates a channel for the unregulated leakage of ions and essential metabolites from the cytoplasm, leading to the collapse of electrochemical gradients and cell death. openaccessjournals.com
The process is often viewed as a dynamic equilibrium between surface-adsorbed and membrane-inserted states. nih.gov The accumulation of peptides on the surface can trigger a cooperative transition to the inserted, pore-forming state once a critical peptide-to-lipid ratio is achieved. nih.govku.dk
Cellular Targets and Pathways Influenced by this compound
Interaction with Specific Microbial Cell Wall/Membrane Components
The selectivity of this compound for microbial over host cells is largely determined by differences in their surface compositions.
Anionic Phospholipids: Bacterial membranes are enriched in anionic phospholipids like phosphatidylglycerol (PG) and cardiolipin, which provide a net negative charge. This contrasts with the outer leaflet of eukaryotic cells, which is predominantly composed of zwitterionic lipids like phosphatidylcholine (PC) and sphingomyelin. openaccessjournals.com The positive charge of this compound promotes strong electrostatic interactions with the anionic bacterial surfaces, leading to a higher binding affinity. uni-halle.deplos.org
Peptidoglycan: In Gram-positive bacteria, the thick outer layer of peptidoglycan (PGN) is the first point of contact. While it can act as a barrier, AMPs can penetrate this layer to reach the plasma membrane. researchgate.netbiorxiv.org The PGN layer itself contains negatively charged teichoic acids, which may facilitate the initial accumulation of cationic peptides near the cell surface. Interactions with specific amino acid residues within the PGN, such as D-Ala, have been observed for other AMPs. biorxiv.org
Lipopolysaccharide (LPS): In Gram-negative bacteria, the outer membrane is rich in LPS, a potent anionic molecule. Cationic AMPs bind to the lipid A portion of LPS, displacing the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the outer membrane. This disrupts the outer membrane and allows the peptide to access the inner plasma membrane.
| Bacterial Component | Type of Interaction with this compound | Consequence of Interaction |
|---|---|---|
| Anionic Phospholipids (e.g., PG) | Electrostatic attraction, Hydrophobic insertion | Preferential binding to bacterial membranes, membrane perturbation. |
| Peptidoglycan (Gram-positive) | Electrostatic interaction with teichoic acids | Translocation across the cell wall to reach the plasma membrane. |
| Lipopolysaccharide (LPS) (Gram-negative) | Electrostatic binding to Lipid A | Disruption of the outer membrane, self-promoted uptake. |
Modulation of Intracellular Processes in Target Organisms
For most AMPs that act via membrane disruption, such as the maximin family, the primary mechanism of killing does not require entry into the cytoplasm. The catastrophic loss of membrane integrity is sufficient to cause cell death. However, it is recognized that some AMPs can translocate across the membrane without causing complete lysis and then interfere with intracellular functions. uq.edu.auresearchgate.net
For this compound, there is currently limited direct evidence to suggest that it has specific intracellular targets in bacteria. Its potent and rapid membrane-disrupting activity implies that its primary role is to compromise the physical barrier of the cell. Any potential intracellular effects are likely secondary to membrane permeabilization, which would allow the peptide to enter the cytoplasm. It is important to distinguish the antimicrobial peptide this compound from other experimental peptides, such as polyhistidine-tag peptides (also sometimes designated H16), which are designed as cell-penetrating peptides to deliver cargo and are known to be internalized and localize to intracellular organelles like the lysosome and Golgi apparatus. tandfonline.comresearchgate.net The mechanism and targets of these functionally different peptides are distinct from that of the naturally occurring antimicrobial this compound.
Interactions of Maximin H16 with Diverse Biological Systems
Selective Interactions of Maximin-H16 with Specific Microbial Species
The efficacy of this compound and its relatives is not uniform across all microbes. The structural differences in the cell envelopes of various microorganisms, particularly between Gram-positive and Gram-negative bacteria and fungi, lead to differential activity.
The fundamental difference between Gram-positive and Gram-negative bacteria lies in their cell wall structure. Gram-positive bacteria possess a thick, exposed layer of peptidoglycan and anionic teichoic acids, making them a prime target for cationic AMPs. mdpi.com In contrast, Gram-negative bacteria have a much thinner peptidoglycan layer, which is covered by an outer membrane composed of lipopolysaccharide (LPS), creating an additional barrier that peptides must cross. europa.eunih.gov
Peptides within the Maximin H family exhibit varied effectiveness against these two bacterial types. For instance, Maximin H5 shows strong, pH-dependent activity against the Gram-positive bacterium Staphylococcus aureus but has limited efficacy against Gram-negative bacteria. nih.govresearchgate.net Conversely, another member, Maximin H6, is noted for its ability to attack Gram-negative bacteria. researchgate.net This suggests that subtle variations in peptide sequence and structure within the same family can significantly alter their bacterial spectrum. The mechanism of action often involves electrostatic attraction to the negatively charged bacterial surface, followed by membrane disruption. mdpi.com For many AMPs, this leads to the permeabilization of the membrane and cell death. nih.gov
Table 1: Summary of Differential Antibacterial Activity in the Maximin H Peptide Family This table is based on findings for close homologs of this compound to illustrate family trends.
| Peptide | Target Bacterial Type | Reported Efficacy & Mechanism |
|---|---|---|
| Maximin H5 | Gram-Positive (e.g., S. aureus) | Strong activity reported. nih.govresearchgate.net Acts via a membranolytic, "carpet-like" mechanism. nih.gov |
| Maximin H5 | Gram-Negative | Limited activity reported. researchgate.net |
| Maximin H6 | Gram-Negative | Reported to attack Gram-negative bacteria. researchgate.net |
The antifungal action of AMPs is primarily directed at the fungal cell envelope, which consists of a cell wall and a cell membrane. nih.govnih.gov The fungal cell membrane is a critical target due to the presence of ergosterol, which differs from the cholesterol found in mammalian cells, and a unique phospholipid composition. oregonstate.education
The mechanism of many antifungal peptides involves disrupting the plasma membrane's integrity. nih.gov Common models of peptide-membrane interaction, such as the "carpet" or "toroidal pore" models, describe how peptides accumulate on and insert into the lipid bilayer, leading to the formation of pores and subsequent leakage of cellular contents. nih.gov The related peptide Maximin H5 is thought to kill bacteria via a "carpet"-like mechanism, which involves disrupting the membrane without forming discrete pores. nih.gov Such a mechanism could also be applicable to its potential action against fungal membranes.
Beyond direct membrane permeabilization, other antifungal mechanisms include the induction of reactive oxygen species (ROS), which causes oxidative stress, and the inhibition of crucial cellular processes like hyphal growth (filamentation), a key virulence factor for pathogenic fungi like Candida albicans. nih.govnih.govfrontiersin.org Some antifungal compounds have been shown to effectively inhibit biofilm formation and disrupt mature biofilms, which are structured communities of microbial cells that are notoriously resistant to conventional treatments. mdpi.com
This compound Interactions with Host Biological Components (Non-Clinical Focus)
The therapeutic potential of AMPs is linked to their ability to kill microbes while exhibiting minimal toxicity to host cells. This selectivity is a key area of non-clinical, mechanistic research. Furthermore, many AMPs are now understood to have roles beyond direct killing, including the modulation of host immune and signaling responses.
The selectivity of cationic AMPs for microbial membranes over mammalian membranes is largely attributed to differences in membrane composition. researchgate.net The outer leaflet of most bacterial and fungal membranes is rich in anionic phospholipids (B1166683), which results in a strong electrostatic attraction for positively charged peptides. researchgate.nettandfonline.com In contrast, the outer leaflet of mammalian cell membranes is predominantly composed of neutral zwitterionic phospholipids like phosphatidylcholine, and it contains cholesterol, which tends to increase membrane rigidity and reduce peptide insertion. nih.govoregonstate.education
However, properties of the peptide itself, such as high hydrophobicity, can lead to non-specific interactions and damage to mammalian cells, often measured as hemolytic activity (the lysis of red blood cells). nih.gov Studies on Maximin H6, a close relative of H16, show that it is hemolytic and that its orientation and structural flexibility differ significantly when interacting with neutral versus negatively charged membrane mimetics. researchgate.net This highlights the delicate balance between the electrostatic and hydrophobic interactions that govern peptide activity and selectivity. nih.gov
Beyond their direct antimicrobial functions, many AMPs are recognized as immunomodulatory molecules that can influence host cellular responses. explorationpub.com While specific signaling studies on this compound are not widely available, the mechanisms of other well-characterized AMPs provide insight into these potential functions. Host defense peptides can interact with cellular receptors and trigger complex signaling cascades. mdpi.comnih.gov
A prominent example is the human cathelicidin (B612621) LL-37, which can activate cell signaling through the Epidermal Growth Factor Receptor (EGFR). nih.gov This occurs indirectly: LL-37 activates membrane-bound metalloproteinases, which in turn cleave and release EGFR ligands, leading to receptor activation and downstream signaling. nih.gov Other signaling pathways known to be modulated by immunomodulatory agents include Toll-like receptor (TLR) pathways, the nuclear factor-kappa B (NF-κB) pathway, and mitogen-activated protein kinase (MAPK) pathways, which collectively regulate the production of cytokines and other mediators of inflammation and immunity. nih.govmdpi.comfrontiersin.orgnih.gov For instance, some agents can activate macrophages and other immune cells via TLR2 or TLR9 signaling, leading to the production of pro-inflammatory cytokines and an enhanced immune response. nih.govmdpi.com It is plausible that peptides of the maximin family could engage similar pathways to modulate host defense systems.
Compound and Protein Name Reference
| Name | Category |
| This compound | Antimicrobial Peptide |
| Maximin H5 | Antimicrobial Peptide |
| Maximin H6 | Antimicrobial Peptide |
| LL-37 | Antimicrobial Peptide |
| Ergosterol | Fungal Membrane Sterol |
| Cholesterol | Mammalian Membrane Sterol |
| Phosphatidylcholine | Zwitterionic Phospholipid |
| Lipopolysaccharide (LPS) | Component of Gram-Negative Outer Membrane |
| Peptidoglycan | Bacterial Cell Wall Component |
| Teichoic Acids | Component of Gram-Positive Cell Wall |
| Epidermal Growth Factor Receptor (EGFR) | Host Cell Receptor |
| Toll-like Receptor (TLR) | Host Cell Receptor |
| Nuclear Factor-kappa B (NF-κB) | Transcription Factor |
| Mitogen-activated Protein Kinase (MAPK) | Signaling Protein |
Synthetic Strategies and Peptide Engineering for Maximin H16 Analogs
Chemical Synthesis Methodologies for Maximin-H16 and its Derivatives
The primary method for producing this compound and its analogs is Solid-Phase Peptide Synthesis (SPPS) . This technique revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin, allowing for the stepwise addition of subsequent amino acids. core.ac.uknih.gov The entire process can be automated, enabling the efficient and high-purity production of peptides. core.ac.uk
The most common approach for this compound is Fmoc-based SPPS. The key steps are:
Resin Selection and Swelling : The synthesis typically begins with a Rink Amide resin, which is specifically designed to produce a C-terminally amidated peptide upon cleavage—a critical feature for the activity of many antimicrobial peptides. The resin is first swelled in a suitable solvent like dimethylformamide (DMF).
Deprotection : The N-terminus of the growing peptide chain is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This group is removed using a mild base, typically a solution of piperidine (B6355638) in DMF, to expose a free amine group for the next coupling step.
Amino Acid Coupling : The next Fmoc-protected amino acid is "activated" using coupling reagents (e.g., HATU, HOBt) and then added to the resin. It forms a peptide bond with the free amine group on the growing chain. Excess reagents and by-products are easily washed away by filtration, which is a major advantage of the solid-phase method. core.ac.uk
Repeat Cycles : The deprotection and coupling steps are repeated for each amino acid in the this compound sequence.
Cleavage and Deprotection : Once the full peptide sequence is assembled, it is cleaved from the resin support using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). This final step also removes the protecting groups from the amino acid side chains, yielding the crude peptide. The peptide is then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).
An alternative, though less common for synthetic analogs, is the use of recombinant DNA technology . This involves inserting the gene sequence for this compound into a host organism, such as Escherichia coli or Cupriavidus necator H16, which then produces the peptide. canterbury.ac.nzbiorxiv.orgjyoungpharm.org While suitable for large-scale production of the natural peptide, this method is less flexible for creating derivatives with non-standard amino acids or specific chemical modifications.
Rational Design Principles for this compound Analogs with Modified Properties
Rational design aims to modify the structure of this compound to improve its therapeutic properties. This involves making specific, targeted changes to its amino acid sequence or chemical structure based on known structure-function principles of antimicrobial peptides.
Amino acid substitutions are a fundamental tool for modifying peptide function. In this compound analogs, substitutions are primarily used to modulate hydrophobicity, net positive charge, and structural stability.
Hydrophobicity and Amphipathicity : The balance between hydrophobic and hydrophilic residues is critical for membrane interaction. Most antimicrobial peptides, including this compound, form an amphipathic α-helix, where hydrophobic amino acids align on one face of the helix and hydrophilic (cationic) residues on the other. Substituting amino acids can alter this balance. For instance, replacing a less hydrophobic residue with a more hydrophobic one like Leucine (Leu) or Phenylalanine (Phe) can enhance membrane partitioning and antibacterial activity. nih.gov However, excessive hydrophobicity can lead to non-specific interactions and toxicity towards host cells.
Net Positive Charge : The cationic nature of this compound is crucial for its initial electrostatic attraction to the negatively charged bacterial membrane. Increasing the net positive charge, often by substituting neutral or acidic residues with basic ones like Lysine (Lys) or Arginine (Arg), can strengthen this initial binding and enhance antimicrobial potency.
Table 1: Examples of Rational Amino Acid Substitutions in a Hypothetical this compound Analog
| Original Residue (Position) | Substitution | Rationale | Expected Impact on Structural/Functional Features |
| Glycine (B1666218) (Gly) | Alanine (Ala) or Leucine (Leu) | Increase α-helical propensity and hydrophobicity. | Enhanced membrane binding and lytic activity. |
| Serine (Ser) | Lysine (Lys) | Increase net positive charge. | Stronger initial binding to bacterial membranes. |
| Leucine (Leu) | D-Leucine | Enhance proteolytic stability. | Increased peptide half-life and sustained activity. biorxiv.org |
| Phenylalanine (Phe) | Tryptophan (Trp) | Modify hydrophobic interactions; introduce a fluorescent probe for binding studies. | Altered membrane penetration depth; allows for biophysical analysis. |
Post-synthesis modifications are crucial for the function of many natural peptides. For this compound and its analogs, the most significant modification is C-terminal amidation.
Naturally occurring this compound features an amidated C-terminus, a common post-translational modification in antimicrobial peptides. protpi.chresearchgate.net This is not merely a minor alteration; it is often essential for full biological activity. The C-terminal amide group replaces the negatively charged carboxylate group (-COO⁻) that would otherwise be present at physiological pH. This has several important consequences:
Stabilization of α-Helical Structure : The amide group can participate in hydrogen bonding that stabilizes the peptide's secondary structure, particularly the α-helix required for membrane interaction. nih.govresearchgate.net Studies on the related peptide maximin H5 have shown that deamidation leads to a loss of helical structure and a corresponding decrease in membrane-disrupting ability. nih.gov
Enhanced Proteolytic Resistance : The C-terminal amide can protect the peptide from degradation by certain host carboxypeptidases, thereby increasing its stability and bioavailability. protpi.ch
The combined effect is that C-terminal amidation generally leads to greater antimicrobial efficacy. researchgate.netnih.gov Consequently, synthetic strategies for this compound almost universally aim to produce the amidated form.
Structure-Activity Relationship Studies of this compound
Structure-Activity Relationship (SAR) studies systematically investigate how specific structural features of this compound and its analogs correlate with their biological activity. These studies integrate the principles of rational design and provide a deeper understanding of the peptide's mechanism of action.
The key takeaway from SAR studies on this compound and similar peptides is that their activity is not determined by a single feature but by the interplay of several factors. The formation of a cationic, amphipathic α-helix is paramount. The cationic face drives the peptide to the bacterial surface, while the hydrophobic face facilitates insertion into and disruption of the lipid bilayer, leading to cell death.
SAR studies have elucidated several key principles:
Threshold Hydrophobicity : There is an optimal level of hydrophobicity required for activity. Peptides with low hydrophobicity may not partition effectively into the membrane, while those with excessive hydrophobicity may self-aggregate or show indiscriminate toxicity. nih.gov
Cationicity and Selectivity : A higher positive charge generally correlates with stronger antimicrobial activity. However, the distribution of charged residues is also important for maintaining selectivity between bacterial and mammalian cell membranes.
Helical Content : The degree of α-helicity, particularly in a membrane-mimicking environment, is strongly correlated with lytic activity. Modifications that stabilize the helix, such as C-terminal amidation or specific amino acid substitutions, often boost potency. researchgate.net
Table 2: Summary of Structure-Activity Relationships for this compound
| Structural Feature | Functional Consequence | Method of Modification |
| High Net Positive Charge (e.g., +3 to +5) | Promotes selective binding to anionic bacterial membranes. | Substitution with Lysine/Arginine; C-terminal amidation. |
| Amphipathic α-Helix | Allows for insertion into and disruption of the lipid bilayer. | Strategic placement of hydrophobic and hydrophilic residues. |
| Optimal Hydrophobicity | Drives membrane partitioning and interaction. | Substitution with amino acids of varying hydrophobicity (e.g., Leu, Val, Phe). nih.gov |
| C-Terminal Amide Group | Increases net charge, stabilizes helix, enhances proteolytic resistance. nih.govprotpi.chresearchgate.net | Chemical synthesis using amide-forming resins. |
| D-Amino Acid Incorporation | Confers resistance to enzymatic degradation. biorxiv.org | Inclusion of D-amino acid isomers during SPPS. |
Q & A
Q. How can researchers ensure ethical sourcing and citation of prior work on this compound?
- Methodological Answer : Use databases like PubMed and SciFinder to locate primary sources, avoiding predatory journals. Cross-reference patents (e.g., USPTO, Espacenet) for synthesis protocols. Adhere to COPE guidelines for attribution and disclose funding sources (e.g., NIH grant numbers) in declarations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
